molecular formula C10H11N3O B2367377 5-methyl-1H-indole-2-carbohydrazide CAS No. 1463-64-5

5-methyl-1H-indole-2-carbohydrazide

Cat. No.: B2367377
CAS No.: 1463-64-5
M. Wt: 189.218
InChI Key: YKJKWSIJTMSTCB-UHFFFAOYSA-N
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Description

5-methyl-1H-indole-2-carbohydrazide is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry .

Biochemical Analysis

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities , suggesting that 5-methyl-1H-indole-2-carbohydrazide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 5-methyl-1H-indole-2-carbohydrazide typically involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-methyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

5-methyl-1H-indole-2-carbohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are explored for their potential biological activities.

    Biology: Indole derivatives, including this compound, are studied for their antimicrobial, antiviral, and anticancer properties.

    Medicine: This compound is investigated for its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Comparison with Similar Compounds

5-methyl-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:

Properties

IUPAC Name

5-methyl-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-2-3-8-7(4-6)5-9(12-8)10(14)13-11/h2-5,12H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJKWSIJTMSTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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